tert-butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate
Overview
Description
tert-Butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate: is an organic compound that belongs to the class of cyclopropane carboxylates This compound features a cyclopropane ring substituted with a tert-butyl ester group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor followed by esterification. One common method involves the reaction of a thiazole derivative with a cyclopropane carboxylic acid derivative under acidic or basic conditions to form the desired product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleoph
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
tert-butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-10(2,3)14-9(13)11(4-5-11)8-12-6-7-15-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
GZOZDROUAXWPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C2=NC=CS2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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